5-(furan-2-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
Description
The compound 5-(furan-2-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a heterocyclic small molecule featuring a central isoxazole core substituted with a furan ring at the 5-position and a carboxamide group at the 3-position. The carboxamide nitrogen is further functionalized with a piperidin-4-ylmethyl moiety bearing a pyrazine substituent.
Properties
IUPAC Name |
5-(furan-2-yl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c24-18(14-10-16(26-22-14)15-2-1-9-25-15)21-11-13-3-7-23(8-4-13)17-12-19-5-6-20-17/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZQQOIFSOTFBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, which are then coupled together through a series of condensation and cyclization reactions. Common reagents used in these reactions include:
Furan-2-carboxylic acid: Starting material for the furan ring.
Pyrazine-2-carboxylic acid: Starting material for the pyrazine ring.
Piperidine: Used to form the piperidine ring.
Isoxazole-3-carboxylic acid: Starting material for the isoxazole ring.
The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the pyrazine ring may yield dihydropyrazine derivatives.
Scientific Research Applications
5-(furan-2-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, leading to a decrease in their activity.
Receptor binding: The compound may bind to specific receptors, triggering a biological response.
Signal transduction pathways: The compound may affect various signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
N-[1-(2-Hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
- Molecular Formula : C₁₃H₁₂N₄O₃S
- Molecular Weight : 304.3 g/mol
- Key Differences: Replaces the pyrazine-piperidine group with a hydroxyethyl-pyrazole moiety. Substitutes furan with thiophene, altering electronic properties (thiophene is more electron-rich).
- Implications : Thiophene’s enhanced electron density may improve binding to sulfur-interacting targets, while the hydroxyethyl group could enhance solubility compared to the target compound’s pyrazine-piperidine unit.
[5-(1-Benzylindazol-3-yl)furan-2-yl]-methanol
- Molecular Formula : C₁₉H₁₆N₂O₂
- Molecular Weight : 304.3 g/mol
- Key Differences: Replaces the isoxazole-carboxamide core with a benzylindazole-furan system. Features a methanol group instead of a carboxamide, limiting hydrogen-bonding capacity.
- Implications : The benzylindazole moiety may confer selectivity for kinases or nucleotide-binding domains, whereas the target compound’s carboxamide could engage in stronger polar interactions.
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
- Molecular Formula: Not explicitly stated, but inferred as C₉H₈N₄O₂S.
- Molecular Weight : ~252.3 g/mol
- Key Differences :
- Substitutes furan with a methyl-isoxazole-thiazole system.
- Simpler structure lacking the pyrazine-piperidine chain.
- Implications : The thiazole ring’s nitrogen and sulfur atoms may enhance metal coordination or π-stacking, contrasting with the target compound’s pyrazine-mediated interactions.
Structural and Functional Analysis Table
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | Isoxazole | 5-Furan, 3-carboxamide with pyrazine-piperidine | ~352.4 | High conformational flexibility, dual aromatic systems |
| N-[1-(2-Hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | Isoxazole | 5-Thiophene, 3-carboxamide with hydroxyethyl-pyrazole | 304.3 | Enhanced solubility, sulfur-rich interactions |
| [5-(1-Benzylindazol-3-yl)furan-2-yl]-methanol | Furan-indazole | Benzyl group, methanol | 304.3 | Kinase-targeting potential |
| 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide | Isoxazole-thiazole | Methyl-isoxazole, thiazole-linked carboxamide | ~252.3 | Metal coordination capacity |
Research Findings and Implications
- Electronic Effects : The target compound’s pyrazine ring introduces electron-deficient aromaticity, which may improve binding to NAD(P)H-dependent oxidoreductases compared to thiophene or thiazole analogs .
- Conformational Flexibility: The piperidine spacer in the target compound likely enhances adaptability in binding pockets, unlike rigid analogs like [5-(1-benzylindazol-3-yl)furan-2-yl]-methanol .
- Solubility and Bioavailability : The hydroxyethyl group in N-[1-(2-hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide may confer better aqueous solubility than the target compound’s pyrazine-piperidine chain, which could be more lipophilic .
Biological Activity
5-(furan-2-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide (CAS Number: 1448043-64-8) is a synthetic compound characterized by a complex structure that integrates a furan ring, an isoxazole moiety, and a piperidine derivative with a pyrazine substituent. This unique combination of functionalities suggests potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 353.4 g/mol. The structure features multiple heterocycles that may influence its biological activity and interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N5O3 |
| Molecular Weight | 353.4 g/mol |
| CAS Number | 1448043-64-8 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, potentially including receptors or enzymes involved in various signaling pathways. Research indicates that compounds with similar structural features often exhibit:
- Inhibition of Enzymatic Activity : Compounds targeting enzymes like dihydroorotate dehydrogenase (DHODH) have shown promise in inhibiting viral replication and bacterial growth.
- Antitumor Activity : The presence of pyrazole derivatives in similar compounds suggests potential antitumor properties, particularly against breast cancer cell lines .
Pharmacological Studies
Recent studies have explored the pharmacological properties of compounds structurally related to this compound. These studies highlight several key findings:
- Antiviral Activity : Certain derivatives have demonstrated significant inhibitory effects on viral replication, suggesting potential applications in antiviral therapies.
- Antibacterial Properties : The compound may exhibit antibacterial activity against pathogens such as Mycobacterium tuberculosis, which is crucial for developing new treatments for resistant strains.
- Synergistic Effects : Combinations with established chemotherapeutic agents (e.g., doxorubicin) have shown enhanced efficacy in cancer treatment, indicating that this compound could be part of combination therapies .
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound and its analogs:
Study on Antitumor Activity
A study investigated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited significant cytotoxicity, particularly when combined with doxorubicin, enhancing overall treatment efficacy .
Inhibition of Dihydroorotate Dehydrogenase
Research focusing on DHODH inhibitors revealed that structurally similar compounds significantly inhibited viral replication in vitro, suggesting that this compound may function similarly.
Q & A
Q. What are the key synthetic routes and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, starting with the formation of the isoxazole core followed by coupling with the pyrazine-piperidine moiety. Key steps include:
- Isoxazole ring formation : Cyclocondensation of nitrile oxides with alkynes under reflux conditions (e.g., using chloroform as a solvent) .
- Coupling reactions : Amide bond formation between the isoxazole-3-carboxylic acid derivative and the piperidine-methylamine intermediate. This step often employs coupling agents like HATU or EDCI in DMF, with yields optimized by controlling reaction time (12-24 hours) and temperature (0–25°C) .
- Purification : High-Performance Liquid Chromatography (HPLC) with C18 columns and acetonitrile/water gradients ensures >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural confirmation : H and C NMR spectroscopy to verify furan, pyrazine, and piperidine proton environments. Key signals include furan protons at δ 6.2–7.4 ppm and pyrazine protons at δ 8.3–8.9 ppm .
- Purity assessment : Reverse-phase HPLC with UV detection at 254 nm, using a mobile phase of 0.1% TFA in acetonitrile/water (70:30) .
- Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (expected m/z: ~395.16 for [M+H]) .
Q. How does the compound’s structural diversity influence its physicochemical properties?
- Solubility : The pyrazine and piperidine groups enhance water solubility (~15 mg/mL in PBS at pH 7.4), while the furan and isoxazole moieties contribute to lipophilicity (LogP ~2.8) .
- Stability : Susceptible to hydrolysis under acidic conditions (pH <3) due to the isoxazole ring. Storage at -20°C in anhydrous DMSO is recommended .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target specificity?
- Pyrazine substitution : Replacing pyrazine with pyridine (e.g., 4-pyridyl) reduces binding affinity to kinase targets (e.g., IC increases from 12 nM to >1 μM), indicating pyrazine’s role in π-π stacking .
- Piperidine methylation : N-Methylation of the piperidine ring improves metabolic stability (t increases from 1.2 to 4.5 hours in hepatic microsomes) but reduces blood-brain barrier penetration .
- Furan replacement : Substituting furan with thiophene decreases solubility but enhances CYP450 inhibition risk .
Q. How should researchers resolve contradictions in reported bioactivity data across structural analogs?
- Assay variability : Standardize cell-based assays (e.g., use identical ATP concentrations in kinase assays) to minimize discrepancies in IC values .
- Metabolic interference : Pre-incubate compounds with liver microsomes to account for metabolite-driven false positives in cytotoxicity screens .
- Computational validation : Perform molecular docking (e.g., AutoDock Vina) to identify conserved binding motifs across analogs, prioritizing compounds with consistent pose rankings .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Prodrug design : Esterification of the carboxamide group enhances oral bioavailability (e.g., ethyl ester prodrug increases C from 0.8 μM to 3.2 μM in rats) .
- Nanoparticle encapsulation : PLGA-based nanoparticles improve plasma half-life (t from 2.1 to 8.7 hours) and reduce renal clearance .
- CYP inhibition screening : Use fluorogenic assays to identify and mitigate interactions with CYP3A4/2D6, which are common with pyrazine-containing compounds .
Q. How can researchers validate target engagement and off-target effects in complex biological systems?
- Chemical proteomics : Employ affinity-based protein profiling (AfBPP) with a biotinylated analog to pull down binding partners from cell lysates .
- Kinome-wide profiling : Utilize kinase inhibitor beads (KIBs) to compare target occupancy in treated vs. untreated samples .
- Transcriptomic analysis : RNA-seq after compound treatment identifies off-target pathways (e.g., unexpected upregulation of NF-κB in macrophage models) .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
